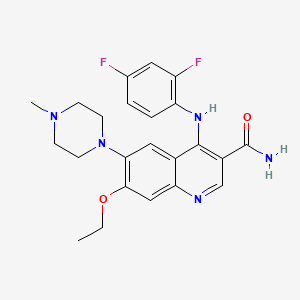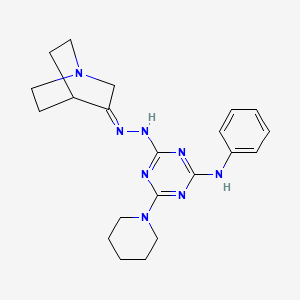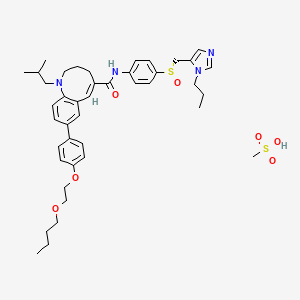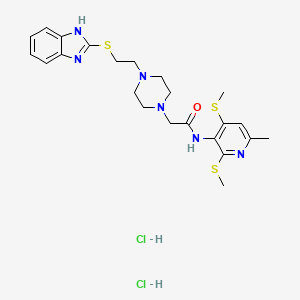
houttuynia cordata extract sodium salt
描述
Sodium houttuyfonate, also known as sodium 1-hydroxy-3-oxo-1-dodecanesulfonate, is a derivative of the medicinal herb Houttuynia cordata. This compound has gained attention due to its broad-spectrum antibacterial and anti-inflammatory properties. It is commonly used in traditional Chinese medicine to treat respiratory tract infections, skin infections, and other inflammatory conditions .
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for other reactive compounds.
Biology: Exhibits significant antibacterial and antifungal activities, making it useful in microbiological studies.
Medicine: Approved by the China Food and Drug Administration for treating respiratory tract infections, skin infections, and other inflammatory conditions. .
Industry: Utilized in the formulation of antimicrobial coatings and preservatives.
作用机制
Target of Action
Sodium houttuyfonate (SH) primarily targets various bacterial species, including Pseudomonas aeruginosa and Staphylococcus aureus . It also targets Fusobacterium nucleatum (Fn), a bacterium associated with colorectal cancer . SH has been found to have potent antibacterial activity against these targets .
Mode of Action
SH interacts with its targets by inhibiting their growth and biofilm formation . It has been found to inhibit the Ras1-cAMP-Efg1 pathway in Candida albicans, resulting in the down-regulation of several biofilm formation-related genes . In Pseudomonas aeruginosa, SH affects the expression of biofilm and virulence factors controlled by quorum sensing . In Staphylococcus aureus, SH upregulates several proteins that produce reactive oxygen species, leading to bacterial death .
Biochemical Pathways
SH affects multiple biochemical pathways. In Candida albicans, it significantly down-regulates the expression of several biofilm formation-related genes in the Ras1-cAMP-Efg1 pathway . In Pseudomonas aeruginosa, SH regulates the quorum sensing system, which controls the production of various virulence factors and biofilm formation . In the context of pulmonary fibrosis, SH may act through multiple signaling pathways, including the phosphatidylinositol 3-kinase-protein kinase B (PI3K/AKT) pathways, mitogen-activated protein kinase (MAPK) pathways, the tumor necrosis factor (TNF) pathways, and interleukin-17 (IL-17) signaling pathways .
Pharmacokinetics
It’s used clinically as an anti-inflammatory drug .
Result of Action
The molecular and cellular effects of SH’s action include the inhibition of biofilm formation, suppression of virulence factors, and induction of bacterial death . SH also has anti-inflammatory effects and can reduce the production of key inflammatory factors .
Action Environment
Environmental factors can influence the action of SH. For instance, the gut microbiota of mice treated with SH showed significant differences in the abundance of specific bacteria such as Escherichia–Shigella and Odoribacter, which might be associated with the increase of inflammatory factors . Furthermore, SH’s antibacterial activity can be affected by the presence of other compounds. For example, SH has been found to have a synergistic effect with levofloxacin against biofilm formation by Pseudomonas aeruginosa .
生化分析
Biochemical Properties
Sodium houttuyfonate interacts with several enzymes and proteins, affecting biochemical reactions. For instance, it has been found to upregulate proteins in Streptococcus pneumoniae that produce reactive oxygen species . It also inhibits the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and the expression of toll-like receptor 4 (TLR4), but increases the secretion of interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells .
Cellular Effects
Sodium houttuyfonate has significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA) strains . It also reduces proteases and pyocyanin production and inhibits biofilm formation by regulating the Pseudomonas aeruginosa QS system . Furthermore, it has been found to prevent seizures and neuronal cell loss by maintaining glutamatergic system stability in male rats with kainic acid-induced seizures .
Molecular Mechanism
Sodium houttuyfonate exerts its effects at the molecular level through various mechanisms. For instance, it has been found to suppress metastasis in non-small cell lung cancer cells through the Linc00668/miR-147a/slug axis . It also prevents seizures and neuronal cell loss by maintaining glutamatergic system stability, which involves the upregulation of glutamate reuptake-associated proteins and the downregulation of the glutamate synthesis enzyme glutaminase .
Temporal Effects in Laboratory Settings
In laboratory settings, sodium houttuyfonate exhibits time-dependent effects. For example, it has been shown to exhibit anti-MRSA activity in a dose-dependent manner . It also shows a concentration-dependent inhibition of bacterial growth .
Dosage Effects in Animal Models
The effects of sodium houttuyfonate vary with different dosages in animal models. For instance, it has been found to exhibit dose-dependent therapeutic effects in reducing Pseudomonas aeruginosa burden and systemic inflammation in pneumonia mice . It also shows potent anti-inflammatory activities at the same dosage, both in vitro and in vivo .
Metabolic Pathways
Sodium houttuyfonate is involved in several metabolic pathways. It has been found to prevent the increase of glutamate levels, upregulate glutamate reuptake-associated proteins, and downregulate the glutamate synthesis enzyme glutaminase . It also affects the phosphatidylinositol 3-kinase-protein kinase B (PI3K/AKT) pathways, mitogen-activated protein kinase (MAPK) pathways, the tumor necrosis factor (TNF) pathways, and interleukin-17 (IL-17) signaling pathways .
Transport and Distribution
Sodium houttuyfonate is transported and distributed within cells and tissues. It has been found to be widely distributed 10 minutes after intravenous injection, with the lungs being the preferred site for disposition, followed by the heart and kidneys .
准备方法
Synthetic Routes and Reaction Conditions: Sodium houttuyfonate is synthesized by reacting houttuynin (3-oxododecanal) with sodium bisulfite. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the stability of the product. The reaction can be represented as follows:
C12H24O2+NaHSO3→C12H23O4SNa
Industrial Production Methods: In industrial settings, the production of sodium houttuyfonate involves large-scale extraction of houttuynin from Houttuynia cordata, followed by its chemical reaction with sodium bisulfite. The process is optimized to maximize yield and purity, often involving steps such as solvent extraction, crystallization, and purification .
Types of Reactions:
Oxidation: Sodium houttuyfonate can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert sodium houttuyfonate back to its aldehyde precursor, houttuynin.
Substitution: The sulfonate group in sodium houttuyfonate can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with sodium houttuyfonate under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Houttuynin.
Substitution: Various sulfonate esters and amides.
相似化合物的比较
Sodium new houttuyfonate (sodium dodecyl sulfoacetate): A derivative with similar antibacterial properties but different chemical structure.
2-Undecanone: Another compound derived from Houttuynia cordata with anti-inflammatory activities.
Comparison:
Sodium houttuyfonate vs. Sodium new houttuyfonate: Both compounds exhibit antibacterial properties, but sodium houttuyfonate is more effective against a broader range of pathogens.
Sodium houttuyfonate vs. 2-Undecanone: Sodium houttuyfonate shows more potent anti-inflammatory activities compared to 2-undecanone, making it more suitable for treating inflammatory conditions.
属性
CAS 编号 |
83766-73-8 |
|---|---|
分子式 |
C12H24NaO5S |
分子量 |
303.37 g/mol |
IUPAC 名称 |
sodium;1-hydroxy-3-oxododecane-1-sulfonate |
InChI |
InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17); |
InChI 键 |
QDQRHBIMTVAOLQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCCC(=O)CC(O)S(=O)(=O)O.[Na] |
同义词 |
Sodium new houttuyfonate; AC-18898; Sodium 1-hydroxy-3-oxotetradecane-1-sulfonate; Sodium lauroyl-alpha-hydroxyethyl sulfonate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SH exert its antibacterial effects?
A1: SH demonstrates multifaceted antibacterial activity. Research indicates that it can inhibit bacterial growth by:
- Disrupting biofilm formation: SH effectively hinders biofilm formation in various bacteria, including Staphylococcus epidermidis [, , , , ] and Pseudomonas aeruginosa [, , , , ]. This effect is attributed to downregulation of genes associated with biofilm formation, such as icaA in S. epidermidis [] and algD and algR in P. aeruginosa [].
- Modulating bacterial virulence: SH can inhibit the production of virulence factors in Staphylococcus aureus, such as α-haemolysin and enterotoxins A and B []. It also interferes with quorum sensing systems, as evidenced by the downregulation of agr/RNAIII and upregulation of luxS in S. epidermidis [].
- Synergistic action with antibiotics: SH exhibits synergy with certain antibiotics, enhancing their effectiveness against bacteria. For instance, it improves the activity of erythromycin against S. epidermidis biofilms [, ] and imipenem against P. aeruginosa biofilms [].
Q2: What is the mechanism behind SH's anti-inflammatory activity?
A2: Studies suggest that SH exerts its anti-inflammatory effects through several pathways:
- Modulation of inflammatory mediators: SH can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), while promoting the secretion of the anti-inflammatory cytokine IL-10 [, , , ].
- Inhibition of inflammatory signaling pathways: SH has been shown to suppress the activation of nuclear factor kappa-B (NF-κB), a key regulator of inflammation, in various models [, , ]. Additionally, it can inhibit the activation of mitogen-activated protein kinases (MAPKs), another important signaling pathway involved in inflammation [].
- Regulation of immune cell activity: SH can influence the activity of immune cells, such as macrophages. It has been shown to induce respiratory burst and increase intracellular free calcium concentration in macrophages, indicating activation of these cells []. SH can also impact T cell function by increasing the secretion of IL-2 [].
Q3: Does SH interact with the host immune system?
A3: Yes, SH demonstrates an ability to modulate the host immune system. Studies show:
- Immunoenhancement: In chickens vaccinated against Newcastle disease virus, SH enhanced immune responses by improving immune organ indices, cytokine levels, and antibody titers [].
- Modulation of gut microbiota: SH can influence the composition of the gut microbiota, increasing the abundance of beneficial bacteria [, , ]. This modulation of the gut microbiota may contribute to its anti-inflammatory effects, particularly in the context of inflammatory bowel disease [, ].
Q4: What is the molecular formula and weight of SH?
A4: The molecular formula of SH is C10H17NaO5S, and its molecular weight is 272.3 g/mol.
Q5: Is there any information available about the stability of SH under different conditions?
A5: While limited information is available on the specific stability parameters of SH, one study explored its stability under simulated gastrointestinal conditions []. The study found that the solvent, temperature, and pH significantly influenced SH's stability.
Q6: Are there any known toxicological concerns associated with SH?
A6: Currently, published research provides limited information regarding the long-term toxicity profile of SH. Further studies are necessary to fully evaluate its safety profile.
Q7: What disease models have been used to study the efficacy of SH?
A7: SH has been evaluated in various in vitro and in vivo models, including:
- Bacterial biofilms: S. epidermidis and P. aeruginosa biofilm models have been used to demonstrate the inhibitory effects of SH on biofilm formation [, , , , , , , , , ].
- Inflammatory models: SH's anti-inflammatory activity has been studied in models such as lipopolysaccharide (LPS)-induced mastitis in mice [] and xylene-induced ear edema in mice [].
- Myocardial hypertrophy models: Studies have investigated the effects of SH on myocardial hypertrophy in mice and rats, demonstrating its potential in reducing cardiac hypertrophy [, ].
- Pulmonary hypertension model: SH has been shown to alleviate pulmonary hypertension in a monocrotaline (MCT)-induced rat model [].
- Traumatic brain injury model: Research suggests that SH may improve neurological outcomes in a mouse model of traumatic brain injury [].
- Ulcerative colitis models: Studies have explored the beneficial effects of SH in dextran sulfate sodium-induced colitis models, particularly in the context of Candida albicans overgrowth [, ].
Q8: Has SH been tested in clinical trials?
A8: While preclinical studies have shown promising results, clinical trials are needed to confirm the efficacy and safety of SH in humans.
Q9: What are some areas where further research on SH is needed?
A9: Further research is crucial to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



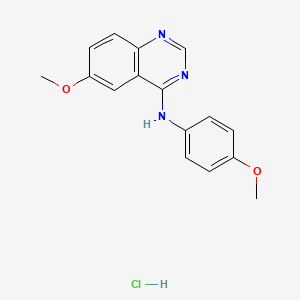
![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)


![2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE](/img/structure/B1663800.png)
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)
